An In-depth Technical Guide to 1-Ethylchrysene: Chemical Properties and Structure
An In-depth Technical Guide to 1-Ethylchrysene: Chemical Properties and Structure
This guide provides a comprehensive technical overview of 1-Ethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and toxicological considerations of this compound, grounded in established scientific principles and supported by authoritative references.
Introduction to 1-Ethylchrysene: A Contextual Overview
1-Ethylchrysene belongs to the class of ethylated polycyclic aromatic hydrocarbons, which are derivatives of chrysene. Chrysene itself is a natural constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] As with many PAHs and their derivatives, ethylchrysenes are of significant interest to the scientific community due to their potential environmental presence and biological activity. The position of the ethyl group on the chrysene core profoundly influences the molecule's properties, including its carcinogenic potential.[2] Understanding the specific characteristics of each isomer, such as 1-Ethylchrysene, is therefore crucial for toxicological assessments and for applications in materials science where chrysene derivatives have shown utility.[3]
Molecular Structure and Identification
The foundational structure of 1-Ethylchrysene is the tetracyclic aromatic hydrocarbon, chrysene. An ethyl group is substituted at the C1 position of this core.
Molecular Identifiers for 1-Ethylchrysene and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Ethylchrysene | C₂₀H₁₆ | 256.34 | Not explicitly found |
| Chrysene (parent) | C₁₈H₁₂ | 228.29 | 218-01-9[4] |
| 1-Methylchrysene | C₁₉H₁₄ | 242.31[5] | 3351-28-8[6] |
| 6-Ethylchrysene | C₂₀H₁₆ | 256.34 | 2732-58-3[7] |
Structural Elucidation Workflow
The structural confirmation of 1-Ethylchrysene, following its synthesis, relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive characterization.
Physicochemical Properties
Physicochemical Properties of Chrysene (CAS 218-01-9)
| Property | Value |
| Melting Point | 252-254 °C[3] |
| Boiling Point | 448 °C[3] |
| Density | 1.274 g/cm³ |
| Water Solubility | Insoluble (<0.0001 g/L)[3] |
| Appearance | White to light yellow crystalline solid[3] |
The addition of an ethyl group would be expected to slightly increase the molecular weight and likely decrease the melting and boiling points compared to the parent chrysene, due to a disruption in the crystal lattice packing. For instance, the isomer 6-Ethylchrysene has a reported melting point of 129-130 °C.[7]
Synthesis of 1-Ethylchrysene
The synthesis of specific ethylchrysene isomers requires regioselective methods to ensure the ethyl group is introduced at the desired position. A published method for the synthesis of 1-Ethylchrysene involves a multi-step process starting from a partially hydrogenated chrysene precursor.[8]
Synthetic Pathway Overview
The synthesis of 1-Ethylchrysene can be achieved through a Grignard reaction on a corresponding ketone precursor, followed by dehydration and dehydrogenation steps.[8]
Experimental Protocol
The following is a generalized protocol based on the reported synthesis of 1-Ethylchrysene.[8]
-
Grignard Reaction:
-
To a solution of 1-keto-1,2,3,4,5,6-hexahydrochrysene in an appropriate anhydrous ether solvent (e.g., diethyl ether or THF), an ethereal solution of ethylmagnesium bromide is added dropwise at a controlled temperature (typically 0 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.
-
-
Dehydration:
-
The crude alcohol from the previous step is dissolved in a suitable solvent (e.g., benzene or toluene).
-
A catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid, is added.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated NaHCO₃ solution) and water, dried, and concentrated.
-
-
Dehydrogenation (Aromatization):
-
The resulting partially saturated ethylchrysene is dissolved in a high-boiling point solvent like benzene or toluene.
-
A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added.
-
The mixture is refluxed for several hours until the aromatization is complete.
-
The reaction mixture is then cooled, and the product is purified, typically by column chromatography on silica gel, to yield pure 1-Ethylchrysene.
-
Spectroscopic Characterization
The identity and purity of the synthesized 1-Ethylchrysene would be confirmed using a suite of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) in the aliphatic region, and a complex pattern of signals in the aromatic region corresponding to the protons on the chrysene core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and a larger number of signals corresponding to the twenty carbons of the aromatic framework.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 256, corresponding to the molecular weight of 1-Ethylchrysene. The fragmentation pattern would likely show a prominent peak at m/z = 241, corresponding to the loss of a methyl group ([M-15]⁺).
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Aromatic C=C stretching absorptions would be observed in the 1600-1450 cm⁻¹ region.
Toxicological Profile and Safety Considerations
The toxicology of specific ethylchrysene isomers is not as extensively studied as that of the parent compound or its methyl derivatives. However, it is prudent to handle all PAHs and their derivatives as potentially hazardous compounds.
Carcinogenicity
Many PAHs are known to be carcinogenic, with their biological activity often dependent on their metabolic activation to reactive intermediates, such as diol epoxides, which can form DNA adducts.[9][10] Studies on methylchrysene isomers have shown a strong dependence of carcinogenic activity on the position of the methyl group. For instance, 5-methylchrysene is a potent carcinogen, while other isomers are significantly less active.[2] This suggests that the position of the alkyl group on the chrysene skeleton is a critical determinant of carcinogenicity. The carcinogenicity of chrysene itself is classified by the IARC as Group 2B, meaning it is possibly carcinogenic to humans.[9] Given the structural similarity, 1-Ethylchrysene should be handled as a potential carcinogen until specific toxicological data becomes available.
General Safety Precautions
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Handling: 1-Ethylchrysene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Ethylchrysene is a scientifically significant derivative of the polycyclic aromatic hydrocarbon chrysene. While specific experimental data for this isomer is limited in the public domain, its synthesis is achievable through established organic chemistry methodologies. Its chemical and physical properties can be reasonably extrapolated from its parent compound and other alkylated isomers. As with all PAHs, 1-Ethylchrysene should be handled with care due to its potential toxicity. Further research into the specific biological activities of all ethylchrysene isomers is warranted to fully understand their structure-activity relationships and potential environmental and health impacts.
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